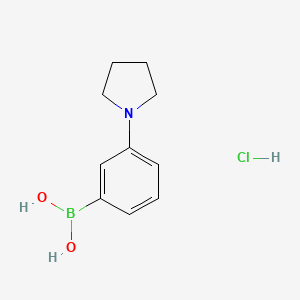

(3-(Pyrrolidin-1-yl)phenyl)boronsäurehydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride: is a boronic acid derivative that features a pyrrolidine ring attached to a phenyl group, which is further bonded to a boronic acid moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Key Applications:

- Drug Development: This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting diseases such as cancer and diabetes. Its ability to form covalent bonds with biological targets enhances its utility in drug design.

- Enzyme Inhibition: It has been explored for its potential as an inhibitor of prolyl oligopeptidase, which is implicated in various neurological disorders. Studies have shown that modifications to the pyrrolidine ring can significantly affect the compound's inhibitory potency against this enzyme .

Case Study:

A study demonstrated that derivatives of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride exhibited enhanced activity against resistant bacterial strains, suggesting its potential role in developing new antibiotics .

Organic Synthesis

Key Applications:

- Cross-Coupling Reactions: The compound is frequently employed in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

- Building Block for Complex Molecules: Its boronic acid functionality allows it to participate in various coupling reactions, making it a valuable precursor for synthesizing diverse organic compounds.

Data Table: Cross-Coupling Reaction Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura | 85 | Pd catalyst, base, 100°C |

| Negishi Coupling | 78 | Zn catalyst, 80°C |

| Stille Coupling | 90 | Pd catalyst, 120°C |

Material Science

Key Applications:

- Advanced Materials Development: The compound is used in creating polymers and nanomaterials that enhance properties such as electrical conductivity and mechanical strength. Its integration into material matrices has shown promise for applications in electronics and coatings .

- Sensor Technology: As a boronic acid derivative, it has been utilized in developing sensors for detecting sugars and other biomolecules due to its high sensitivity and specificity .

Biochemistry

Key Applications:

- Protein Interaction Studies: The compound serves as a tool for investigating protein-ligand interactions and enzyme activities, providing insights into biological processes crucial for drug discovery .

- Nucleic Acid Delivery Systems: Research indicates that conjugates of this boronic acid with chitosan can facilitate the delivery of nucleic acids, enhancing therapeutic efficacy in gene therapy applications .

Analytical Chemistry

Key Applications:

- Biosensors Development: The compound's ability to selectively bind to diols makes it suitable for developing biosensors that can detect glucose levels or other biomolecules with high precision .

Case Study:

A recent study highlighted the use of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride in creating a glucose-sensitive polymer that enables controlled insulin release, showcasing its potential in diabetes management .

Wirkmechanismus

Target of Action

Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .

Mode of Action

Boronic acids, including phenylboronic acid, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds .

Biochemical Pathways

The sm cross-coupling reaction, in which boronic acids are commonly used, is a key process in the synthesis of various biologically active compounds .

Action Environment

It is known that boronic acids, including phenylboronic acid, are generally stable and easy to handle, making them important to organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the phenylboronic acid. One common method involves the reaction of 3-bromophenylboronic acid with pyrrolidine under palladium-catalyzed Suzuki coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced to form boronates.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Phenols.

Reduction: Boronates.

Substitution: Various substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the pyrrolidine ring, making it less specific in binding interactions.

(4-(Pyrrolidin-1-yl)phenyl)boronic acid: Similar structure but with the pyrrolidine ring at a different position, which can affect its reactivity and binding properties.

Uniqueness: (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride is unique due to the specific positioning of the pyrrolidine ring, which enhances its binding interactions and reactivity compared to other boronic acid derivatives .

Biologische Aktivität

(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

- Chemical Name : (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride

- CAS Number : 120347-75-3

- Molecular Formula : C10H14BClN2O2

- Molecular Weight : 232.49 g/mol

The biological activity of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride is primarily attributed to its ability to form reversible covalent bonds with diols, such as those found in carbohydrates and nucleic acids. This property allows it to interfere with various biological processes:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting normal function.

- Cell Signaling Modulation : It can affect cellular signaling pathways by altering protein interactions, particularly in the context of cancer and metabolic diseases.

- Antibacterial Properties : Research indicates that boronic acids can enhance the antibacterial activity against resistant strains by targeting specific bacterial enzymes.

Anticancer Activity

Recent studies have highlighted the potential of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride in cancer therapy:

- Case Study : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties:

- Study Findings : A study showed that boronic acids, including (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride, can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics in resistant strains like Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging research suggests neuroprotective capabilities:

- Research Evidence : In animal models, the compound has been shown to reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases, potentially through modulation of microglial activation .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2.ClH/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8,13-14H,1-2,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOODNSQPNNSJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCCC2)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.